molecular formula C26H22FNO5 B14974043 methyl 4-[1-(4-fluorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[1-(4-fluorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B14974043
M. Wt: 447.5 g/mol
InChI Key: XLFAAEVTIITYTH-UHFFFAOYSA-N
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Description

METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert ketones to alcohols or other functional groups.

    Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22FNO5

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C26H22FNO5/c1-32-21-13-9-17(10-14-21)22-23(18-5-7-19(8-6-18)26(31)33-2)28(25(30)24(22)29)15-16-3-11-20(27)12-4-16/h3-14,23,29H,15H2,1-2H3

InChI Key

XLFAAEVTIITYTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O

Origin of Product

United States

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